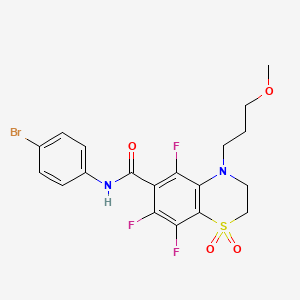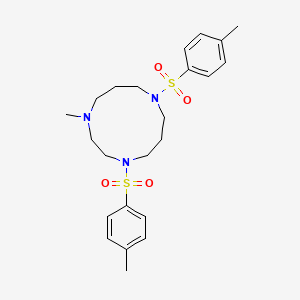
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane is a synthetic organic compound that belongs to the class of triazacycloundecanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the triazacycloundecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane would depend on its specific application. For example:
In catalysis: It may act as a ligand that stabilizes transition states and lowers activation energy.
In medicine: It could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4,8-bis(4-chlorobenzene-1-sulfonyl)-1,4,8-triazacycloundecane
- 1-Methyl-4,8-bis(4-nitrobenzene-1-sulfonyl)-1,4,8-triazacycloundecane
Comparison
Compared to similar compounds, 1-Methyl-4,8-bis(4-methylbenzene-1-sulfonyl)-1,4,8-triazacycloundecane may exhibit unique properties such as:
- Enhanced stability : Due to the presence of methyl groups.
- Different reactivity : Influenced by the electronic effects of the methylbenzene sulfonyl groups.
- Specific applications : Tailored for particular uses in catalysis, medicine, or materials science.
Propiedades
Número CAS |
918412-11-0 |
|---|---|
Fórmula molecular |
C23H33N3O4S2 |
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
1-methyl-4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-triazacycloundecane |
InChI |
InChI=1S/C23H33N3O4S2/c1-20-6-10-22(11-7-20)31(27,28)25-15-4-14-24(3)18-19-26(17-5-16-25)32(29,30)23-12-8-21(2)9-13-23/h6-13H,4-5,14-19H2,1-3H3 |
Clave InChI |
PLXOKOSPJVQNBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


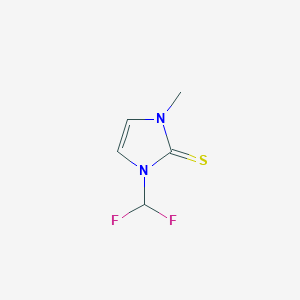
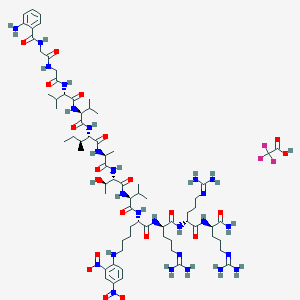
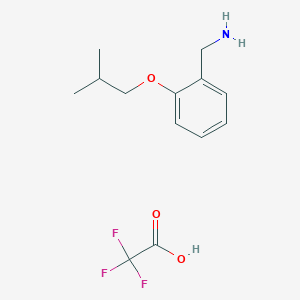
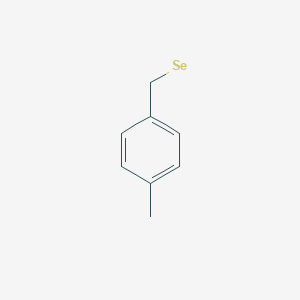
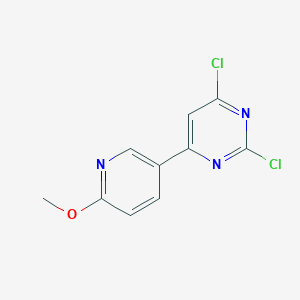

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
